N-(4-Amino-1-adamantyl)acetamide hydrochloride

Description

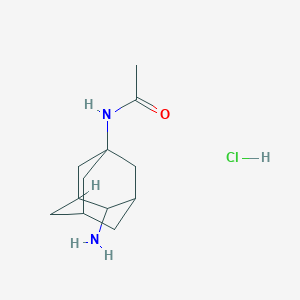

N-(4-Amino-1-adamantyl)acetamide hydrochloride is a synthetic adamantane derivative characterized by a rigid tricyclic adamantane core substituted with an acetamide group at the 1-position and an amino group at the 4-position. This compound is of interest in medicinal chemistry due to adamantane’s historical relevance in antiviral (e.g., amantadine) and neurological therapeutics . Its hydrochloride salt form improves aqueous solubility, critical for pharmacokinetic optimization.

Properties

IUPAC Name |

N-(4-amino-1-adamantyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O.ClH/c1-7(15)14-12-4-8-2-9(5-12)11(13)10(3-8)6-12;/h8-11H,2-6,13H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOJURVZJDJDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)C(C(C3)C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-1-adamantyl)acetamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with adamantane or its derivatives, such as 1-bromoadamantane.

Ritter Reaction: Adamantane is subjected to a Ritter reaction with acetonitrile and sulfuric acid to form N-(1-adamantyl)acetamide.

Amination: The N-(1-adamantyl)acetamide is then aminated to introduce the amino group at the 4-position, resulting in N-(4-Amino-1-adamantyl)acetamide.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

For large-scale production, the process is optimized to reduce the use of toxic reagents and solvents. The synthesis can be carried out in a single pot to make it more environmentally friendly. The overall yield of the process can be as high as 88% .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-1-adamantyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can have different functional groups attached to the adamantane core .

Scientific Research Applications

Biological Activities

Antiviral Properties

N-(4-Amino-1-adamantyl)acetamide hydrochloride is closely related to amantadine, a well-known antiviral agent used primarily against Influenza A virus. The compound exhibits similar mechanisms of action by inhibiting viral replication and enhancing host immune responses. Studies have shown that derivatives of adamantane can effectively combat various viral infections, making this compound a candidate for further antiviral research .

Antimicrobial Activity

Research indicates that adamantyl derivatives possess significant antimicrobial properties. For example, N-(1-adamantyl)carbothioamides have demonstrated marked activity against Gram-positive bacteria while showing weaker effects against Gram-negative strains. This suggests that this compound could also exhibit antimicrobial effects, warranting further investigation into its efficacy against different microbial pathogens .

Cognitive Enhancement

There is emerging evidence that adamantane derivatives may have neuroprotective effects and could potentially enhance cognitive function. Some studies suggest that these compounds may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Parkinson’s disease .

Case Study 1: Antiviral Activity

A study conducted on the antiviral efficacy of adamantane derivatives highlighted the effectiveness of this compound against Influenza A virus. The compound was shown to inhibit viral replication in vitro, demonstrating potential as a therapeutic agent in managing influenza outbreaks .

Case Study 2: Antimicrobial Testing

In another investigation, various adamantyl compounds were synthesized and tested for their antibacterial properties. The results indicated that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria while remaining less effective against Gram-negative strains like Escherichia coli . This reinforces the need for further exploration into the antimicrobial spectrum of this compound.

Mechanism of Action

The mechanism by which N-(4-Amino-1-adamantyl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: It targets viral proteins and enzymes involved in neurological pathways.

Pathways Involved: The compound interferes with viral replication and modulates neurotransmitter release in the brain.

Comparison with Similar Compounds

Structural Analogs

a. Adamantane-Containing Acetamides

- N-(1-Adamantanyl)-7-(3-azidopropoxy)-2-oxo-2H-chromene-4-acetamide (): Shares the adamantyl-acetamide backbone but includes a chromene-azidopropoxy substituent. The rigid adamantane core in both compounds enhances blood-brain barrier penetration, but the chromene derivative’s extended conjugation may reduce solubility compared to the target compound.

- 2-[4-(Adamantan-1-yl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (): Features a phenoxy linker and a dimethylaminoethyl side chain. The phenoxy group increases aromatic interactions, while the tertiary amine enhances basicity (pKa ~8–9), favoring ion-trapping in acidic environments (e.g., lysosomes). In contrast, the target compound’s primary amino group (pKa ~9–10) may improve hydrogen-bonding in biological targets.

b. Non-Adamantane Acetamides

- Paracetamol (N-(4-hydroxyphenyl)acetamide) ():

A simple acetamide with a p-hydroxyphenyl group. Lacking adamantane, it exhibits lower lipophilicity (logP ~0.5 vs. ~3.5 for adamantane derivatives), limiting CNS penetration. Paracetamol’s analgesic activity relies on COX inhibition, whereas adamantane derivatives may target viral neuraminidase or NMDA receptors .

- N-(3-chloro-4-hydroxyphenyl)acetamide ():

A halogenated analog with a chlorine substituent. Chlorine increases molecular weight and electronegativity, enhancing stability and membrane permeability. However, halogenation may introduce toxicity risks absent in the target compound.

Physicochemical Properties

| Property | N-(4-Amino-1-adamantyl)acetamide HCl | N-(1-Adamantanyl)-chromene-acetamide | Paracetamol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (estimated) | ~450 | 151.16 |

| logP (Predicted) | 3.5–4.0 | 4.5–5.0 | 0.5 |

| Aqueous Solubility (mg/mL) | ~10 (HCl salt) | <1 | ~14 |

| Hydrogen-Bond Donors | 2 (NH₂, NHCl) | 2 | 2 |

Key Observations :

- The adamantane core in the target compound increases logP by ~3 units compared to paracetamol, favoring CNS targeting.

- Hydrochloride salt improves solubility over neutral adamantane analogs (e.g., chromene derivative) .

Biological Activity

N-(4-Amino-1-adamantyl)acetamide hydrochloride is a nitrogen-containing compound derived from adamantane, a structure known for its unique rigid framework. This compound has garnered attention in medicinal chemistry due to its potential antiviral and antiparkinsonian activities, as well as its applications in materials science and biological studies.

Chemical Structure and Properties

The compound features an adamantane core, which contributes to its stability and biological activity. The structural formula can be represented as follows:

This structure allows for various interactions within biological systems, influencing its mechanism of action.

Target of Action

This compound primarily targets viral proteins and neurotransmitter systems. Its mechanism involves:

- Carbocation Transformations : The adamantane structure facilitates carbocation formation, which is crucial for its interaction with biological targets.

- Biochemical Pathways : The compound affects pathways associated with viral replication and neuronal signaling, potentially inhibiting viral entry or replication processes.

Result of Action

Research indicates that derivatives of nitrogen-containing adamantanes exhibit antiviral properties against various viruses, including influenza and possibly other RNA viruses. Additionally, they may influence dopaminergic pathways, providing therapeutic effects in Parkinson's disease .

Antiviral Properties

This compound has shown promise in antiviral applications. For instance:

- Inhibition of Influenza Virus : Similar compounds have demonstrated efficacy against influenza virus strains, including those resistant to standard treatments like amantadine .

- Mechanism : The compound may inhibit the M2 proton channel of the influenza virus, preventing viral uncoating and replication .

Antiparkinsonian Effects

The compound's potential in treating Parkinson's disease is attributed to its ability to modulate dopamine receptors:

- Dopaminergic Activity : By acting on dopaminergic pathways, it may alleviate symptoms associated with dopamine deficiency .

Case Studies

Several studies have explored the biological activity of adamantane derivatives:

- Antiviral Activity :

- Neuroprotective Effects :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Antiviral Activity | Antiparkinsonian Activity | Structural Features |

|---|---|---|---|

| This compound | Moderate (IC50 ~ 0.5 μM) | Potentially beneficial | Adamantane core with amino substitution |

| Amantadine | High | Established | Adamantane core |

| Rimantadine | Moderate | Limited | Altered substitution pattern |

Q & A

Q. Q1. What are the recommended analytical methods for verifying the purity and structure of this compound?

Answer:

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ ~254 nm) and a C18 column. Validate with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid to improve peak resolution .

- Structural Confirmation : Employ H and C NMR spectroscopy. Key signals include the adamantyl protons (δ 1.6–2.1 ppm as multiplets) and acetamide carbonyl (δ ~170 ppm). Compare with spectral databases for adamantane derivatives .

Q. Q2. How can solubility be optimized for in vitro assays involving this compound?

Answer:

- Due to its hydrochloride salt form, the compound is water-soluble. For hydrophobic assays (e.g., membrane permeability studies), use DMSO as a co-solvent (<1% v/v). Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. Q3. How to design a retrosynthetic pathway for this compound?

Answer:

- Step 1 : Start with 1-adamantanol. Convert to 1-adamantylamine via Gabriel synthesis or Hofmann rearrangement .

- Step 2 : Protect the amine group (e.g., Boc protection) to avoid side reactions during acetylation.

- Step 3 : React with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Deprotect and isolate the free base.

- Step 4 : Form the hydrochloride salt by titration with HCl in diethyl ether. Confirm salt formation via elemental analysis (Cl% ~16.5%) .

Q. Q4. How to resolve contradictions in biological activity data across studies?

Answer:

- Hypothesis Testing : If conflicting results arise (e.g., variable IC values in enzyme assays), control for:

- Batch Variability : Characterize each batch via LC-MS for purity and byproducts.

- Assay Conditions : Standardize buffer pH (e.g., phosphate vs. Tris), ionic strength, and incubation time.

- Target Specificity : Perform counter-screens against related receptors/enzymes (e.g., GPCR panels) to rule off-target effects .

Methodological Challenges

Q. Q5. What strategies mitigate hydrolysis of the acetamide moiety during long-term storage?

Answer:

Q. Q6. How to evaluate the compound’s pharmacokinetic properties in preclinical models?

Answer:

- In Vivo Studies : Administer via intravenous (IV) and oral routes in rodents. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours.

- Analytical Workflow : Extract plasma with acetonitrile, evaporate, and reconstitute in mobile phase. Quantify via LC-MS/MS using a deuterated internal standard (e.g., d-acetamide analog) .

Data Interpretation

Q. Q7. How to differentiate between covalent and non-covalent binding modes in target interaction studies?

Answer:

- Covalent Binding : Perform time-dependent inhibition assays. Irreversible binding shows no recovery of enzyme activity after dialysis.

- Mass Spectrometry : Detect adduct formation (e.g., +42 Da for acetylation) via high-resolution MS of the target protein .

Note for Researchers

The above FAQs are extrapolated from methodologies applicable to structurally related compounds (e.g., adamantane derivatives, acetamide salts). Direct experimental validation for This compound is essential, as its unique structure may necessitate protocol adjustments. Always consult primary literature and validate with orthogonal analytical techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.